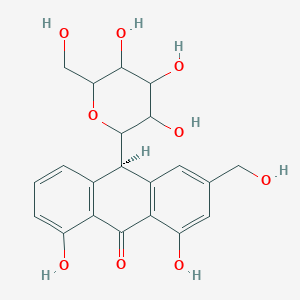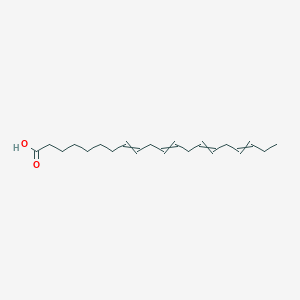
Bishomostearidonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bishomostearidonic acid is an omega-3 polyunsaturated fatty acid. It is a minor component of marine lipids and is known for its potential health benefits, including protective effects against coronary heart disease and thrombosis . This compound is an intermediate in the biosynthesis of eicosapentaenoic acid, another important omega-3 fatty acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bishomostearidonic acid can be synthesized through the desaturation of stearidonic acid.
Industrial Production Methods: One industrial method involves the use of Δ5 desaturase-defective mutants of the fungus Mortierella alpina. These mutants accumulate large amounts of this compound when grown with linseed oil. The production process includes growing the fungus in a medium containing glucose, yeast extract, and linseed oil methyl ester at specific temperatures .
Análisis De Reacciones Químicas
Types of Reactions: Bishomostearidonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents are used.
Substitution: Various nucleophiles can be used to replace specific atoms or groups in the molecule.
Major Products: The oxidation of this compound can lead to the formation of hydroxy and epoxy derivatives, which have significant biological activities .
Aplicaciones Científicas De Investigación
Bishomostearidonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Biology: Studies have shown its role in cellular signaling and membrane fluidity.
Medicine: It has potential anti-inflammatory and cardioprotective effects.
Industry: It is used in the production of dietary supplements and functional foods
Mecanismo De Acción
Bishomostearidonic acid exerts its effects through various molecular targets and pathways. It is involved in the production of eicosanoids, which are signaling molecules that play a crucial role in inflammation and immune responses. The compound can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, leading to the formation of anti-inflammatory and pro-resolving mediators .
Comparación Con Compuestos Similares
Arachidonic Acid: An omega-6 fatty acid with similar structural features but different biological activities.
Eicosapentaenoic Acid: Another omega-3 fatty acid with more double bonds and different health benefits.
Stearidonic Acid: A precursor in the biosynthesis of Bishomostearidonic acid
Uniqueness: this compound is unique due to its specific position of double bonds and its role as an intermediate in the biosynthesis of other important omega-3 fatty acids. Its anti-inflammatory properties and potential health benefits make it a valuable compound in both research and industry .
Propiedades
Número CAS |
2091-26-1 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(8E,11E,14E,17E)-icosa-8,11,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3+,7-6+,10-9+,13-12+ |
Clave InChI |
HQPCSDADVLFHHO-GFRMADBLSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/C/C=C/CCCCCCC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |
Descripción física |
Liquid |
Sinónimos |
8,11,14,17-eicosatetraenoic acid 8,11,14,17-eicosatetraenoic acid, Z-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



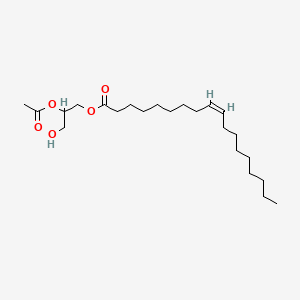
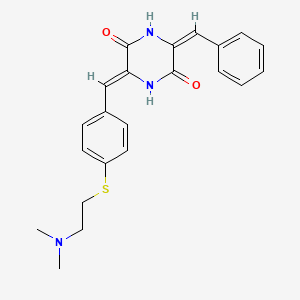
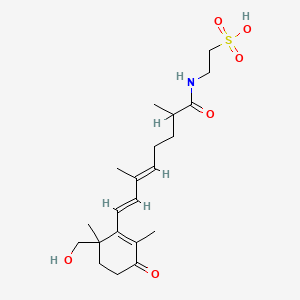
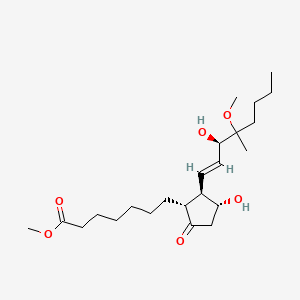
![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)
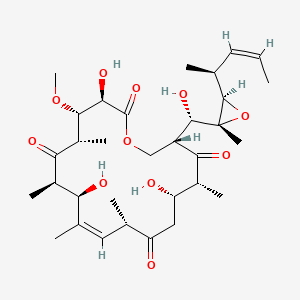
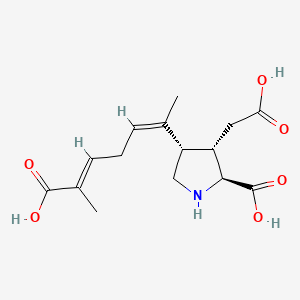
![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)
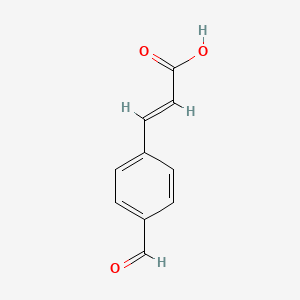
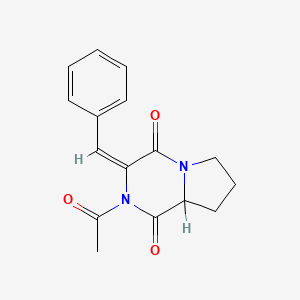
![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)
